molecular formula C17H17NO2S B10847210 butyl 10H-phenothiazine-10-carboxylate

butyl 10H-phenothiazine-10-carboxylate

Cat. No.: B10847210
M. Wt: 299.4 g/mol
InChI Key: YNOVMVUUQJTZIS-UHFFFAOYSA-N
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Description

Butyl 10H-phenothiazine-10-carboxylate is a phenothiazine derivative characterized by a butyl ester group attached to the nitrogen atom of the phenothiazine core. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their diverse applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis: The compound can be synthesized via carboxylation of 10H-phenothiazine followed by esterification with butanol. A related method for tert-butyl 10H-phenothiazine-10-carboxylate involves photocatalytic deoxygenation using iridium-based catalysts and triphenylphosphine in anhydrous dichloromethane .

Applications: Phenothiazine derivatives are explored as histone deacetylase (HDAC) inhibitors, antipsychotics, and photosensitizers. This compound is listed in pharmacological databases as a compound of interest for cholinesterase-related studies .

Properties

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

butyl phenothiazine-10-carboxylate

InChI

InChI=1S/C17H17NO2S/c1-2-3-12-20-17(19)18-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)18/h4-11H,2-3,12H2,1H3

InChI Key

YNOVMVUUQJTZIS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and molecular properties of butyl 10H-phenothiazine-10-carboxylate and its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key References
Methyl 10H-phenothiazine-10-carboxylate Methyl C₁₄H₁₁NO₂S 257.31
Ethyl 10H-phenothiazine-10-carboxylate Ethyl C₁₅H₁₃NO₂S 271.33
This compound Butyl C₁₇H₁₇NO₂S 299.39
Cyclopentyl 10H-phenothiazine-10-carboxylate Cyclopentyl C₁₈H₁₇NO₂S 325.40
4-Biphenylyl 10H-phenothiazine-10-carboxylate 4-Biphenylyl C₂₅H₁₇NO₂S 395.48

Key Observations :

  • Increasing alkyl chain length (methyl → butyl) correlates with higher molecular weight and lipophilicity, which may enhance membrane permeability in biological systems.

Reactivity :

  • Ester groups undergo hydrolysis under basic or acidic conditions to yield phenothiazine-10-carboxylic acid. For example, methyl ester (20) in was hydrolyzed to benzoic acid derivative (21) using NaOH in dioxane/water.
  • Sulfur in the phenothiazine core is susceptible to oxidation, forming sulfoxides or sulfones, as seen in tert-butyl 10H-phenothiazine-10-carboxylate 5-oxide (11a) .

Physical and Chemical Properties

Property Methyl Ester Butyl Ester (Inferred) 4-Biphenylyl Ester
Melting Point Not reported Not reported Not reported
Solubility Moderate in DMF, DMSO High in CH₂Cl₂, toluene Low in polar solvents
Stability Stable at RT Sensitive to oxidation Thermally stable

Notes:

  • Data gaps exist for melting points and exact solubility metrics, highlighting a need for experimental characterization.
  • The biphenylyl ester’s aromaticity may contribute to UV/Vis absorption properties, useful in photocatalytic applications .

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